![molecular formula C9H11N3O B574757 (5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine CAS No. 175530-52-6](/img/structure/B574757.png)

(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

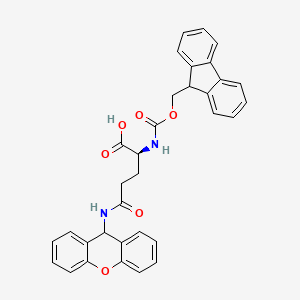

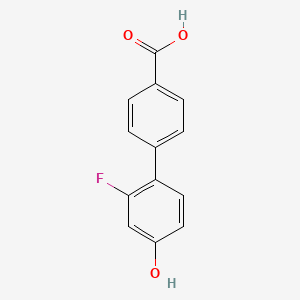

“(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine” is an organic compound that contains a benzimidazole functional group . It is also known as 2‑aminomethylbenzimidazole . The compounds containing benzimidazole functional groups have strong coordination ability and diverse coordination structures, making the coordination chemistry of benzimidazole-containing ligands a very active research topic .

Synthesis Analysis

The synthesis of this compound involves the use of o-phenylenediamine and glycine . The two are placed in a high-pressure autoclave, and 6mol/L of HCl is added . The mixture is stirred evenly and then kept in a constant temperature box at 120°C for 48 hours . After cooling, concentrated ammonia is used to adjust the pH to around 8 . The solid that precipitates out is filtered, and the product is recrystallized with distilled water . Activated carbon is used for decolorization to obtain colorless needle-shaped (1H-benzo[d]imidazol-2-yl)methanamine . The yield is 72% .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringNCCC1=NC2=CC(OC)=CC=C2N1 . The InChI code is 1S/C10H13N3O.2ClH/c1-14-7-2-3-8-9(6-7)13-10(12-8)4-5-11;;/h2-3,6H,4-5,11H2,1H3,(H,12,13);2*1H . Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its empirical formula isC10H15Cl2N3O, and its molecular weight is 264.15 . The compound’s density is 1.3±0.1 g/cm3, and its boiling point is 384.4±25.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Oxadiazole Derivatives : A study by Vishwanathan and Gurupadayya (2014) synthesized novel derivatives of (1H-benzo[d]imidazol-2-yl)methanamine for potential applications in medicinal chemistry and material science (Vishwanathan & Gurupadayya, 2014).

Antimicrobial Activity of Benzimidazole Derivatives : Ajani et al. (2016) synthesized 2-substituted benzimidazole derivatives, investigating their antimicrobial properties. The study highlights the potential of benzimidazole derivatives in drug design and as antimicrobial agents (Ajani et al., 2016).

Synthesis of Thiadiazole, Triazole-5-thione, and Thiazolan-4-one Derivatives : Barot, Manna, and Ghate (2017) focused on synthesizing novel benzimidazole derivatives with potential antibacterial and antifungal activities, indicating its significance in pharmaceutical research (Barot, Manna, & Ghate, 2017).

Biological Activity of Schiff Base Metal Complexes : Al-Hakimi et al. (2020) synthesized a Schiff base ligand derived from (1H-benzo[d]imidazol-2-yl) methanamine and evaluated its biological activities, including antibacterial, antifungal, and antitumor activities (Al-Hakimi et al., 2020).

Corrosion Inhibition by Imidazole Derivatives : Prashanth et al. (2021) explored the use of imidazole derivatives, including those related to benzimidazole, as corrosion inhibitors, demonstrating their potential in industrial applications (Prashanth et al., 2021).

Organic Ligand Fusion in Metal-Induced Reactions : Chen et al. (2020) reported on the fusion of organic ligands, including benzimidazole derivatives, in metal-induced reactions, showcasing their relevance in the field of coordination chemistry (Chen et al., 2020).

Antiviral Activity of Benzofuran-Transition Metal Complexes : Galal et al. (2010) synthesized novel benzofuran-transition metal complexes incorporating benzimidazole derivatives, investigating their HIV and HCV inhibitory activities (Galal et al., 2010).

Microwave-Assisted Synthesis of Imidazole Derivatives : Chanda, Maiti, Tseng, and Sun (2012) utilized microwave-assisted methods to synthesize benzimidazole derivatives, highlighting the efficiency and diversity in drug discovery applications (Chanda, Maiti, Tseng, & Sun, 2012).

Spectroscopic and Theoretical Studies : Pandey, Muthu, and Gowda (2017) conducted a theoretical analysis of the molecular structure and spectroscopic properties of a related compound, 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione, contributing to a deeper understanding of its chemical behavior (Pandey, Muthu, & Gowda, 2017).

Chemosensor Development : Afandi, Purwono, and Haryadi (2020) synthesized an imidazole derivative for use as a colorimetric chemosensor for amines, indicating its application in analytical chemistry (Afandi, Purwono, & Haryadi, 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions and changes resulting from this compound’s action would depend on its specific targets.

Biochemical Pathways

Given the diverse biological activities of imidazole derivatives, it can be inferred that this compound may influence multiple pathways, with downstream effects varying based on the specific targets and tissues involved .

Result of Action

Based on the known activities of imidazole derivatives, this compound could potentially exhibit a range of effects, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Action Environment

The action, efficacy, and stability of (5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other substances that could interact with the compound.

Propiedades

IUPAC Name |

(6-methoxy-1H-benzimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-13-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXQBRISRBHAAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate](/img/structure/B574678.png)

![2,4(3H,5H)-Furandione, 3-[(4-methoxyphenyl)azo]- (9CI)](/img/no-structure.png)

![5-(3-Methoxyprop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B574682.png)

![5H-[1,2,4]Oxadiazolo[4,5-c]pyrimidine](/img/structure/B574684.png)